2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Antimycobacterial Tuberculosis Mycobacterium kansasii

TB drug discovery programs require reliable SAR reference compounds; substitution of the 4-methoxyphenyl motif can drastically alter antimycobacterial potency. 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS 71369-81-8) is a validated Mtb Eis inhibitor (IC50 760 nM) with confirmed 4-MeO pharmacophore. • Batch-to-batch consistency (≥95% purity) ensures reproducible IC50 benchmarks. • Reactive thioxo group enables synthesis of spiro[1,3,4]thiadiazoles and phosphorus ylides. • QC documentation (NMR, HPLC) supports regulatory-compliant procurement.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 71369-81-8
Cat. No. B1337401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
CAS71369-81-8
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)C(=O)N
InChIInChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14)
InChIKeyFIVODOWKJKUEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS 71369-81-8): Compound Profile for Research Procurement


2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS: 71369-81-8) is an organic compound classified as a 2-arylamino-2-thioxoacetamide, characterized by a thioxoacetamide group attached to a 4-methoxyaniline moiety [1]. It is a derivative of thiourea and features both a reactive thioxo group and a hydrogen bond-capable amide group, making it a versatile building block in organic synthesis and a scaffold in medicinal chemistry research [2]. Its molecular formula is C9H10N2O2S with a molecular weight of 210.25 g/mol [3].

Why Generic Substitution of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide Analogues Carries Significant Research Risk


The biological and chemical activity of 2-arylamino-2-thioxoacetamides is highly sensitive to substitution patterns on the aryl ring. Quantitative structure-activity relationship (QSAR) analysis using the Free-Wilson method has demonstrated that the substituent and its position significantly impact antimycobacterial potency, with para-substitution on the phenyl ring often being critical for optimal activity against specific strains [1]. Therefore, substituting 2-((4-methoxyphenyl)amino)-2-thioxoacetamide with a close analog (e.g., a 2-chloro, 3-methyl, or unsubstituted phenyl derivative) is not a reliable practice; such changes can lead to a dramatic loss of potency or a complete shift in biological profile, jeopardizing experimental reproducibility and leading to invalid structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation Guide for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS 71369-81-8)


Antimycobacterial Potency of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide in Comparison to Structural Analogs

The para-methoxy substitution on the phenyl ring of the 2-arylamino-2-thioxoacetamide scaffold confers specific and quantifiable antimycobacterial activity. This compound was part of a series evaluated against Mycobacterium tuberculosis and M. kansasii, and its activity profile is directly correlated to its substituent via a Free-Wilson analysis [1]. This demonstrates a clear, measurable advantage over other substitution patterns, such as the unsubstituted phenyl or 4-chloro analogs, which exhibit significantly altered potency against specific mycobacterial strains [2].

Antimycobacterial Tuberculosis Mycobacterium kansasii

Procurement-Ready Purity and Identity Verification for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Unlike many research chemicals sourced without analytical guarantees, 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS 71369-81-8) is available from reputable suppliers with a standard purity specification of 95% and accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of quality assurance is not universally provided by all vendors of similar thioamide building blocks, making this a reliable procurement option for studies requiring high fidelity in compound identity and purity [1].

Quality Control Chemical Procurement Reproducibility

Optimal Application Scenarios for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide (CAS 71369-81-8)


Development of Antimycobacterial Agents and Probe Molecules

Given its established activity against Mycobacterium tuberculosis and M. kansasii as part of a structure-activity relationship study, this compound is ideally suited as a starting point or reference compound for medicinal chemistry programs targeting tuberculosis and other mycobacterial infections. Its specific 4-methoxyphenyl motif is a validated pharmacophore for this indication, and its quantifiable activity (IC50 = 760 nM against M. tuberculosis Eis) provides a clear benchmark for future optimization efforts [1].

Synthesis of Complex Heterocyclic Scaffolds

The reactive thioxo group and hydrogen bond-donating/accepting amide moiety make this compound a valuable building block for the synthesis of more complex heterocycles, such as spiro[1,3,4]thiadiazoles and phosphorus ylides [2]. Its defined purity (95%) and availability with QC documentation ensure that it can be reliably incorporated into multi-step synthetic sequences with predictable outcomes, which is a critical requirement for synthetic chemistry research and scale-up processes .

Structure-Activity Relationship (SAR) Studies on Thioamide-Based Inhibitors

The Free-Wilson analysis performed on this class of compounds confirms the critical role of the 4-methoxyphenyl substituent in determining biological activity [3]. This compound serves as an essential, well-characterized control in SAR campaigns exploring related targets (e.g., CD45 phosphatase, other enzyme inhibitors), allowing researchers to correlate specific structural changes with changes in potency and selectivity. Its use ensures that conclusions drawn from a series are grounded in a well-documented chemical and biological context [4].

Technical Documentation Hub

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